Product packaging for Fluorosulfuric acid-d(Cat. No.:CAS No. 29171-24-2)

Fluorosulfuric acid-d

Cat. No.: B1616273
CAS No.: 29171-24-2
M. Wt: 101.08 g/mol
InChI Key: UQSQSQZYBQSBJZ-DYCDLGHISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Deuterated Superacids in Modern Chemical Research

Deuterated compounds, in general, have found widespread applications in medicinal chemistry, mechanistic studies, and quantitative analysis. researchgate.net The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can lead to significant changes in reaction kinetics, known as the kinetic isotope effect, which provides deep insights into reaction mechanisms. researchgate.net In pharmaceutical research, deuteration has emerged as a crucial strategy to modify the pharmacokinetic or toxicological profiles of drug molecules, potentially enhancing their therapeutic efficacy. researchgate.netrsc.org The approval of the first deuterated drug, deutetrabenazine, by the U.S. Food and Drug Administration (FDA) in 2017 marked a milestone, spurring further interest in the development of deuterated pharmaceuticals. researchgate.net

Superacids are acids stronger than 100% sulfuric acid. wikipedia.org Deuterated superacids, such as fluorosulfuric acid-d, are particularly significant in the field of nuclear magnetic resonance (NMR) spectroscopy. ontosight.ai By using a deuterated solvent, the interference from hydrogen atoms in the sample is minimized, resulting in clearer and more precise NMR spectra for the analysis of molecular structures. ontosight.ai This is crucial for studying the behavior of organic molecules and reaction intermediates in highly acidic environments. The use of superacids allows for the protonation of extremely weak bases, including alkanes, and the generation of stable carbocations, which are fundamental species in organic chemistry. wikipedia.orgacs.org

Historical Context of Fluorosulfuric Acid and its Deuterated Analog in Acid-Base Chemistry

Fluorosulfuric acid (HSO₃F) was first reported in 1892, with a synthesis method involving the reaction of hydrogen fluoride (B91410) and sulfur trioxide, a process that remains fundamental to its production today. chemcess.com Recognized as one of the strongest commercially available simple Brønsted acids, it is approximately 1000 times stronger than pure sulfuric acid, placing it firmly in the category of superacids. wikipedia.orgacs.org Historically, it found use as a fluorinating agent and as a catalyst in industrial processes like alkylation and polymerization. chemcess.com

A pivotal moment in the history of fluorosulfuric acid came in the 1960s through the work of George A. Olah. acs.org He and his colleagues discovered that a mixture of fluorosulfuric acid and the powerful Lewis acid antimony pentafluoride (SbF₅) could dissolve paraffin (B1166041) waxes. acs.org NMR studies of these solutions revealed the formation of stable tert-butyl cations. This remarkably potent acid system was dubbed "Magic Acid®". acs.org Olah's extensive research on carbocations in superacidic media, enabled by fluorosulfuric acid, earned him the Nobel Prize in Chemistry in 1994. acs.org

The deuterated analog, this compound (FSO₃D), has been developed primarily for its applications in specialized research, particularly as a solvent in NMR spectroscopy. ontosight.ai Its history is closely tied to the advancement of spectroscopic techniques for studying chemical structures and reactions in superacidic conditions. acs.orgacs.org

Scope and Strategic Research Focus of this compound Studies

The research applications of this compound are specific and highly valuable. The primary focus lies in its use as a solvent for NMR spectroscopy, where it enables detailed structural analysis of molecules and reactive intermediates in a superacidic medium without the complication of solvent proton signals. ontosight.ai

Key research areas involving this compound include:

Mechanistic Studies: It is employed in studies of acid-base chemistry and catalysis, helping to elucidate the mechanisms of reactions that occur under strongly acidic conditions. ontosight.ai This includes investigations into protonation and cleavage of various organic compounds. acs.org

Isotopic Labeling: this compound serves as a reagent in the synthesis of other deuterated compounds through hydrogen-isotope exchange (HIE) reactions. ontosight.airesearchgate.net Isotope labeling is a critical tool for tracing the metabolic pathways of drugs and understanding reaction mechanisms. researchgate.net

Spectroscopic Investigations: Beyond its role as an NMR solvent, FSO₃D is itself a subject of spectroscopic study. Techniques like Raman spectroscopy and neutron diffraction with isotopic substitution (comparing FSO₃H and FSO₃D) are used to investigate the structure, vibrational modes, and complex hydrogen-bonding networks in the liquid state of this superacid. cdnsciencepub.comresearchgate.net These studies provide fundamental data on the physical properties of one of the strongest simple acids. researchgate.netelectronicsandbooks.com

Carbocation Chemistry: Following the pioneering work of Olah, superacid systems involving fluorosulfuric acid and its deuterated form continue to be used to generate and study stable carbocations and other exotic cations. acs.orgbeilstein-journals.org For instance, the protonation of various organic molecules in FSO₃D/SbF₅ mixtures has been investigated using NMR spectroscopy to understand electron delocalization in the resulting carbonium ions. beilstein-journals.org

Data Tables

Table 1: Properties of this compound

Property Value
Chemical Formula FSO₃D ontosight.ai
Alternate Names Deuterofluorosulfuric acid, Fluorosulfonic acid-d
CAS Number 29171-24-2 nih.gov
Molecular Weight ~101.08 g/mol nih.gov
Appearance Colorless liquid ontosight.ai
Odor Pungent ontosight.ai

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
Acetic Acid CH₃COOH
Antimony Pentafluoride SbF₅
Deutetrabenazine C₁₉H₂₁D₆NO₃
Deuterium D or ²H
Ethyl Acetate C₄H₈O₂
Fluorosulfuric Acid HSO₃F
This compound FSO₃D
Hydrogen Fluoride HF
Magic Acid® HSO₃F·SbF₅
Nitrobenzene (B124822) C₆H₅NO₂
Sulfuric Acid H₂SO₄
Sulfur Trioxide SO₃

Structure

2D Structure

Chemical Structure Depiction
molecular formula FHO3S B1616273 Fluorosulfuric acid-d CAS No. 29171-24-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29171-24-2

Molecular Formula

FHO3S

Molecular Weight

101.08 g/mol

InChI

InChI=1S/FHO3S/c1-5(2,3)4/h(H,2,3,4)/i/hD

InChI Key

UQSQSQZYBQSBJZ-DYCDLGHISA-N

SMILES

OS(=O)(=O)F

Isomeric SMILES

[2H]OS(=O)(=O)F

Canonical SMILES

OS(=O)(=O)F

Other CAS No.

29171-24-2

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies of Fluorosulfuric Acid D

Established Synthetic Pathways for Fluorosulfuric Acid-d

The synthesis of this compound is analogous to the production of its non-deuterated counterpart, typically involving the reaction of sulfur trioxide (SO₃) with a deuterated fluoride (B91410) source.

One common pathway involves the reaction of sulfur trioxide with deuterium (B1214612) fluoride (DF).

SO₃ + DF → FSO₃D

Deuterium fluoride itself can be synthesized through various methods, including the direct reaction of deuterium gas with fluorine gas or the reaction of deuterium oxide (D₂O) with a suitable fluorinating agent, such as thionyl fluoride or carbonyl fluoride.

Another established route to this compound is through the reaction of deuterated sulfuric acid (D₂SO₄) with a fluorinating agent. Commercially available deuterated sulfuric acid can be reacted to substitute a hydroxyl group with a fluorine atom, yielding the desired product.

A laboratory-scale preparation can also be achieved through the direct hydrogen-deuterium (H/D) exchange of fluorosulfuric acid (HSO₃F) with a deuterium source like deuterium oxide. However, achieving high levels of deuteration may require multiple exchange cycles or specific catalytic conditions.

ReactantsProductMethod
Sulfur trioxide (SO₃), Deuterium fluoride (DF)This compound (FSO₃D)Direct combination
Deuterated sulfuric acid (D₂SO₄), Fluorinating agentThis compound (FSO₃D)Fluorination
Fluorosulfuric acid (HSO₃F), Deuterium oxide (D₂O)This compound (FSO₃D)H/D Exchange

Isotopic Enrichment Techniques and Deuteration Purity Assessment for this compound

Achieving high isotopic enrichment is critical for many applications of this compound. Following the initial synthesis, further enrichment may be necessary to increase the percentage of deuterium.

Isotopic Enrichment Techniques:

Techniques such as fractional distillation can be employed to enrich the deuterated acid, leveraging the slight differences in boiling points between FSO₃D and any residual HSO₃F. The effectiveness of this technique relies on the difference in volatility between the deuterated and non-deuterated species.

Deuteration Purity Assessment:

The deuteration purity of this compound is commonly assessed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for determining the degree of deuteration. By comparing the integral of the residual proton signal of the hydroxyl group in HSO₃F to a known internal standard, the percentage of deuteration can be calculated. For highly deuterated samples, ²H (Deuterium) NMR can be used to directly observe the deuterium signal and quantify the isotopic purity.

Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the molecular ions of FSO₃D and HSO₃F based on their mass-to-charge ratio. The relative intensities of these peaks allow for the calculation of the isotopic enrichment.

Analytical TechniqueInformation Provided
¹H NMR SpectroscopyQuantification of residual non-deuterated compound
²H NMR SpectroscopyDirect quantification of the deuterated compound
Mass SpectrometryDetermination of the ratio of deuterated to non-deuterated molecules

Synthesis of this compound Derivatives and Precursors for Specific Research Applications

This compound serves as a key reagent and catalyst in the synthesis of other deuterated compounds and is utilized in various research applications.

One notable application is in the preparation of "Magic Acid-d," a superacid mixture of this compound and antimony pentafluoride (SbF₅). This deuterated superacid is used to study carbocations and to catalyze H/D exchange reactions in otherwise unreactive substrates. For example, in the presence of FSO₃D-SbF₅, methane (B114726) has been shown to undergo hydrogen-deuterium exchange, providing evidence for the formation of the CH₄D⁺ cation wikipedia.org.

This compound can also be used as a deuterating agent for various organic molecules. The strong acidity of FSO₃D facilitates the protonation (or deuteronation) of weak bases, leading to H/D exchange at specific positions in the molecule. This is particularly useful in mechanistic studies and for the synthesis of isotopically labeled internal standards for mass spectrometry.

The synthesis of specific deuterated precursors for use with this compound is tailored to the intended research. For instance, the synthesis of deuterated alcohols or alkanes may be a prerequisite for studying their behavior and reactivity in the presence of this strong deuterated acid.

ApplicationDescription
Preparation of "Magic Acid-d"A mixture of FSO₃D and SbF₅ used to study carbocations and catalyze H/D exchange.
Deuterating AgentUsed to introduce deuterium into organic molecules for mechanistic studies and isotopic labeling.
CatalysisCatalyzes various reactions where the incorporation of deuterium is desired.

Advanced Spectroscopic Characterization of Fluorosulfuric Acid D Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorosulfuric Acid-d Media

NMR spectroscopy in this compound offers a specialized environment for studying a wide range of chemical species, from organic cations to inorganic complexes. The use of the deuterated form is particularly advantageous in ¹H NMR studies as it minimizes solvent signal interference.

This compound is a valuable solvent for NMR spectroscopy due to its ability to dissolve a wide range of organic and inorganic compounds and to stabilize highly reactive species such as carbocations. The selection of a suitable deuterated solvent is a critical step in NMR analysis to ensure accurate and sensitive measurements. dtic.mil

¹H NMR: In ¹H NMR spectroscopy, the primary advantage of using DSO₃F over its non-deuterated counterpart (HSO₃F) is the significant reduction of the solvent's proton signal. This allows for the unobstructed observation of proton signals from the solute, even at low concentrations. The residual proton signal in DSO₃F, if any, appears as a small peak, which does not obscure the signals of interest. This is crucial for studying protonation reactions and the formation of cationic species where precise integration and multiplicity analysis of solute protons are required.

¹⁹F NMR: The ¹⁹F nucleus is highly sensitive in NMR spectroscopy, with a wide chemical shift range that makes it an excellent probe for changes in the local electronic environment. researchgate.netnih.gov In studies involving this compound, the solvent itself provides a ¹⁹F signal that can be used as a reference. However, its primary role is to serve as a medium for studying fluorinated solutes. The chemical shift of a fluorine-containing analyte dissolved in DSO₃F can provide detailed information about its structure and interactions with the superacidic medium. researchgate.net The high sensitivity of ¹⁹F NMR is beneficial for analyzing samples at low concentrations. dss.go.th Strategies combining ¹H and ¹⁹F NMR are powerful for elucidating the metabolic fate of fluorinated compounds and for structural identification of metabolites. nih.gov The choice of solvent can significantly affect peak splitting and shape in ¹⁹F NMR spectra. dtic.mil

The table below summarizes the typical NMR properties relevant for using DSO₃F as a solvent.

NucleusRelative SensitivityChemical Shift Range (Typical)Key Applications in DSO₃F
¹H 1.000 - 15 ppmStudying protonation, carbocation formation, and hydrogen exchange. Minimized solvent interference. libretexts.org
¹⁹F 0.83~1100 ppmProbing electronic structure of fluorinated solutes, studying reaction mechanisms involving fluorine transfer. researchgate.net

This table is generated based on general NMR principles and the application context of fluorinated superacids.

Beyond ¹H and ¹⁹F NMR, the investigation of other nuclei provides a more complete picture of molecular structure and bonding in the superacid medium.

¹³C NMR: ¹³C NMR spectroscopy is a fundamental tool for characterizing the carbon skeleton of organic molecules. In this compound, it is particularly powerful for observing the formation and structure of carbocations. The extreme downfield chemical shifts of carbon atoms bearing a positive charge are a direct indicator of carbocation formation. For instance, studies of organic compounds in superacids like HSO₃F have allowed for the direct observation of stable carbocations, providing invaluable data on their electronic structure. researchgate.net Similar investigations can be performed on solutes like cellulose (B213188) dissolved in strong acids, where ¹³C NMR reveals changes to the molecular structure. researchgate.net

Other Heteronuclear NMR: The principles of NMR can be extended to a variety of other nuclei, such as ¹⁵N, ¹⁷O, ³¹P, and ³³S, depending on the solute under investigation.

¹⁵N NMR: For nitrogen-containing compounds, ¹⁵N NMR can track the site of protonation and study the electronic structure of nitrogenous cations. Despite the high molecular weight of some complexes, heteronuclear NMR can be used to study the mobile regions of large biological assemblies. nih.govnih.gov

³¹P NMR: For phosphorus-containing solutes, ³¹P NMR is a sensitive probe for structural changes and reactions at the phosphorus center.

¹⁷O NMR: Although less common due to the quadrupolar nature and low natural abundance of ¹⁷O, this technique can provide direct information about the oxygen-containing functional groups and their interaction with the superacid solvent.

These heteronuclear NMR techniques, often used in combination, allow for a comprehensive structural and electronic characterization of solutes in the highly reactive and stabilizing environment of this compound.

Dynamic NMR (DNMR) is a technique used to study molecular processes that occur on the NMR timescale, typically in the range of 10⁻¹ to 10⁻⁵ seconds. libretexts.orgnumberanalytics.comslideshare.net These processes include conformational changes, rotations around bonds, and intermolecular or intramolecular exchange reactions. slideshare.netucl.ac.uk

In this compound solutions, DNMR can be employed to investigate a variety of dynamic phenomena:

Chemical Exchange: Proton exchange between a solute and the deuterated solvent can be monitored. ucl.ac.uk The rate of this exchange provides information about the acidity of the solute's protons and the mechanism of the exchange process. libretexts.org

Conformational Dynamics: Many molecules, including carbocations, can exist in multiple conformations that interconvert rapidly. By varying the temperature of the NMR experiment (Variable Temperature NMR or VT-NMR), it is possible to slow down these processes and observe the individual conformers. numberanalytics.com Lineshape analysis of the NMR signals as they coalesce from separate peaks into a single averaged peak can be used to determine the energy barriers and rates of these dynamic processes. numberanalytics.com

Fluxional Processes: In many organometallic and inorganic complexes, ligands can exchange positions in a process known as fluxionality. DNMR is an ideal tool for studying the mechanisms and energetics of these rearrangements. ucl.ac.uk

The ability to control temperature in DNMR experiments is crucial, as it directly influences the rates of molecular dynamics. numberanalytics.com The study of such dynamic processes is essential for understanding reaction mechanisms, such as investigating reactive intermediates and elucidating catalytic pathways. numberanalytics.com

The unique properties of this compound make it a powerful tool for specific applications in structural elucidation and mechanistic studies.

Structural Elucidation of Reactive Intermediates: Superacids like DSO₃F can stabilize otherwise highly reactive species, most notably carbocations, allowing for their detailed structural characterization by multinuclear NMR. The chemical shifts and coupling constants obtained provide a wealth of information about charge distribution and bonding within these intermediates. researchgate.net

Mechanistic Probes: By monitoring NMR spectra over time or under varying conditions (e.g., temperature, concentration), it is possible to follow the course of a reaction. This allows for the identification of intermediates, the determination of reaction kinetics, and the elucidation of reaction pathways. The use of ¹⁹F NMR, in particular, can act as a sensitive probe for reactions involving fluorinated species. researchgate.netbiophysics.org For example, reactions involving the transfer of the fluorosulfate (B1228806) group can be readily followed.

Vibrational Spectroscopy (Raman and Infrared) of this compound Solutions

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, probes the molecular vibrations of a substance. americanpharmaceuticalreview.com These techniques provide a molecular fingerprint and are highly sensitive to factors such as bonding, symmetry, and intermolecular interactions like hydrogen bonding. americanpharmaceuticalreview.comnih.gov

The vibrational spectrum of fluorosulfuric acid provides key information about its molecular structure. The molecule SO₃DF has nine fundamental vibrations. cdnsciencepub.com The study of these vibrations is crucial for understanding the nature of the covalent bonds within the molecule and the intermolecular forces between molecules.

The Raman spectrum of fluorosulfuric acid (HSO₃F) has been measured and its vibrational modes assigned. cdnsciencepub.com The deuterated analogue, DSO₃F, is expected to show similar vibrational modes, with the exception of those involving the deuterium (B1214612) atom, which will shift to lower frequencies due to the isotope effect.

The table below shows the assigned vibrational frequencies for HSO₃F, which serve as a basis for understanding the spectrum of DSO₃F.

Frequency (cm⁻¹)AssignmentDescription
1430SO₂ asymmetric stretchAsymmetric stretching of the S=O bonds
1200SO₂ symmetric stretchSymmetric stretching of the S=O bonds
850S-F stretchStretching of the Sulfur-Fluorine bond
715S-O(D) stretchStretching of the Sulfur-Oxygen(Deuterium) bond
585SO₂ bendBending motion of the O=S=O angle
540SO₂ rockRocking motion of the SO₂ group
405S-F wagWagging motion of the S-F bond
395TorsionTorsional motion around the S-O bond

Source: Data adapted from Gillespie and Robinson, 1963. cdnsciencepub.com

Hydrogen (Deuterium) Bonding: Hydrogen bonding plays a critical role in the structure and properties of acids like fluorosulfuric acid. researchgate.netupc.edu In the liquid state, molecules of DSO₃F are associated through strong deuterium bonds, where the deuterium atom of one molecule interacts with a non-bonded oxygen atom of an adjacent molecule. This intermolecular bonding is responsible for the high boiling point and viscosity of the acid.

Vibrational spectroscopy is particularly sensitive to hydrogen bonding. The formation of a strong D···O bond in DSO₃F significantly affects the frequency of the O-D stretching vibration. This band is typically broad and shifted to a lower frequency compared to a non-deuterium-bonded O-D group. The analysis of the position and shape of this band provides insights into the strength and nature of the deuterium bonding network in the liquid. researchgate.net The high frequency of certain bending vibrations can also be attributed to strong hydrogen bonding. cdnsciencepub.com

Characterization of Solute-Solvent Interactions via Vibrational Spectroscopy in this compound Systems

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure and interactions within liquid systems. sepscience.com These methods probe the vibrational modes of molecular bonds, offering detailed information on composition and structure. sepscience.com In the context of this compound (DFSO₃), vibrational spectroscopy is crucial for understanding the complex solute-solvent interactions that define its superacidic nature.

The substitution of deuterium for protium (B1232500) (hydrogen) is a common strategy in vibrational spectroscopy to aid in the assignment of vibrational frequencies. This is particularly useful for identifying modes involving the acidic proton, such as O-H stretching, bending, and torsional vibrations. While detailed vibrational data specifically for DFSO₃ is scarce in the provided literature, extensive studies on its non-deuterated counterpart, HSO₃F, provide a foundation for understanding its vibrational characteristics. The Raman spectrum of HSO₃F has been thoroughly measured and its frequencies assigned to the normal modes of vibration. cdnsciencepub.comcdnsciencepub.com For instance, the S-F stretching vibration is identified around 850 cm⁻¹. cdnsciencepub.com

When solutes are introduced into fluorosulfuric acid, changes in the vibrational spectra can reveal the nature of the interaction. For example, studies of bis(fluorosulfuryl)peroxide (S₂O₆F₂) dissolved in HSO₃F have utilized Raman spectroscopy to probe the solvent-solute relationship. researchgate.netcdnsciencepub.com These investigations show that S₂O₆F₂ behaves as a very weak base in the superacid medium. researchgate.netcdnsciencepub.com The subtle shifts in the vibrational bands upon dissolution provide evidence for interactions such as proton transfer between the solvent and solute. researchgate.netcdnsciencepub.com In deuterated systems, observing the behavior of the O-D vibrational modes in the presence of various solutes would offer direct insight into how the acidic deuteron (B1233211) interacts with dissolved species. Specific interactions, such as hydrogen bonding between the acid and a solute, can enhance the rate of vibrational energy relaxation. unige.ch

Table 1: Assigned Raman Frequencies for Fluorosulfuric Acid (HSO₃F) This table is based on data for HSO₃F as a proxy for understanding the fundamental vibrations in the DFSO₃ system.

Frequency (cm⁻¹)AssignmentSource
850S-F Stretch cdnsciencepub.com
405S-F Wag cdnsciencepub.com
395Torsional Mode cdnsciencepub.com

Diffraction Studies for Structural Elucidation of this compound

Neutron diffraction is a premier technique for investigating the structure of hydrogen-containing liquids because of its sensitivity to light atoms, particularly hydrogen and its isotope deuterium. researchgate.net The method of isotopic substitution, where experiments are performed on chemically identical but isotopically different samples (e.g., FSO₃H and FSO₃D), allows for the extraction of detailed structural information specific to the site of isotopic labeling. researchgate.netdntb.gov.ua

A key study on the liquid structure of fluorosulfuric acid utilized this exact approach, performing neutron diffraction on FSO₃H and FSO₃D at two different temperatures, 300 K and 193 K. researchgate.netdntb.gov.uaresearchgate.net By subtracting the scattering data of the two isotopomers, the researchers were able to isolate the first-order difference function related to the hydrogen/deuterium environment, providing a direct probe of the D-F and D-O correlations. researchgate.net

The analysis of the resulting radial distribution functions revealed a unique structural motif in the liquid phase that is absent in the solid state. researchgate.net The results indicate the presence of multi-site hydrogen bonding, where the acidic deuteron forms bonds not only with oxygen atoms of neighboring molecules but also with fluorine atoms. researchgate.netdntb.gov.ua This finding is significant as it highlights the complex and varied nature of the hydrogen-bonding network that underpins the liquid's properties. The study further showed that the fraction of molecules participating in these different types of hydrogen bonds changes with temperature, with the system becoming more tightly bound at the lower temperature of 193 K. researchgate.net

Table 3: Intermolecular Coordination Numbers around Deuterium in Liquid this compound Data derived from Gaussian fitting of the first-order difference function, ΔG_HX_(r). Coordination numbers are with respect to oxygen or fluorine, which are indistinguishable in the experiment.

Temperature (K)Interaction Distance (Å)Coordination NumberSource
3001.480.15 (±0.1) researchgate.net
1.740.61 (±0.1)
1931.480.31 (±0.1) researchgate.net
1.730.80 (±0.1)

X-ray diffraction is the definitive method for elucidating the atomic-level structure of crystalline solid materials. The solid-state structure of non-deuterated fluorosulfuric acid (HSO₃F) has been determined by single-crystal X-ray diffraction. researchgate.netresearchgate.net The crystal structure reveals a molecular arrangement consisting of a pseudo-tetrahedral sulfur atom bonded to oxygen, fluorine, and a hydroxyl group. researchgate.netresearchgate.net In the crystal lattice, molecules of HSO₃F are linked into linear chains exclusively through S–OH···O=S hydrogen bonds. researchgate.net This ordered, one-dimensional hydrogen-bonding network in the solid state provides a crucial point of comparison for the more complex, multi-site hydrogen bonding observed in the liquid phase via neutron diffraction. researchgate.net

Beyond the pure acid, X-ray diffraction is essential for characterizing the solid-state structures of the numerous adducts and salts that can be synthesized from fluorosulfuric acid. These structural studies are vital for understanding the coordination chemistry and anion behavior in superacidic systems. A systematic study of superacid anions has been undertaken using single-crystal X-ray diffraction to understand their low nucleophilicity. acs.org This research has provided detailed crystal structures for a variety of complex fluorosulfate salts. For example, the structures of cesium salts containing complex anions derived from HSO₃F, such as cesium tetrakis(fluorosulfato)aurate(III), have been resolved. acs.org Similarly, the reaction of tin(II) fluoride (B91410) with fluorosulfuric acid yields tin(II) bisfluorosulfate, whose crystal structure has also been determined. cdnsciencepub.com

Table 4: Crystallographic Data for Selected Solid-State Adducts and Salts of Fluorosulfuric Acid

Compound NameFormulaCrystal SystemSpace GroupSource
Cesium Hydrogen Bis(fluorosulfate)Cs[H(SO₃F)₂]MonoclinicP2₁/n acs.org
Cesium Tetrakis(fluorosulfato)aurate(III)Cs[Au(SO₃F)₄]MonoclinicP2₁/n acs.org
Tin(II) BisfluorosulfateSn(OSO₂F)₂MonoclinicP2₁/c cdnsciencepub.com

Fundamental Investigations into the Acidity and Superacidity of Fluorosulfuric Acid D

Quantitative Acidity Scales and Hammett Acidity Function (H₀) Determination for Fluorosulfuric Acid-d Systems

Fluorosulfuric acid (HSO₃F) is classified as a superacid, meaning its acidity is greater than that of 100% pure sulfuric acid. wikipedia.org The acidity of these highly concentrated and potent acid systems is measured using the Hammett acidity function (H₀), which extends the concept of pH to non-aqueous and highly concentrated acidic media. wikipedia.orgchemeurope.com For pure fluorosulfuric acid, the H₀ value is -15.1, significantly lower than the -12 value for 100% sulfuric acid. wikipedia.orgwikipedia.org This indicates that fluorosulfuric acid is about a thousand times stronger than sulfuric acid. wikipedia.org

The acidity of fluorosulfuric acid can be further enhanced by the addition of a strong Lewis acid, such as antimony pentafluoride (SbF₅). wikipedia.orgresearchgate.net The combination of HSO₃F and SbF₅ creates a system commonly known as "Magic acid," which is a far more powerful protonating agent. wikipedia.orgwikipedia.org The H₀ value for a 1:1 molar mixture of HSO₃F and SbF₅ is approximately -23. wikipedia.org The high acidity of these systems is attributed to the formation of extremely stable anions, such as [SbF₆]⁻ and [Sb₂F₁₁]⁻, where the negative charge is delocalized over many electronegative atoms. libretexts.org

The Hammett acidity function is determined experimentally by measuring the ratio of the protonated form ([BH⁺]) to the unprotonated form ([B]) of a weak indicator base in the acid solution. libretexts.org A series of weak bases with known pKₐ values, often aromatic compounds like nitroanilines, are used to establish the H₀ scale. chemeurope.comlibretexts.org

Table 1: Hammett Acidity Function (H₀) for Various Acid Systems

Acid SystemH₀ Value
Sulfuric acid (H₂SO₄)-12.0
Fluorosulfuric acid (HSO₃F) -15.1 wikipedia.orgwikipedia.org
Magic acid (HSO₃F:SbF₅ 1:1)-23.0 wikipedia.org
Fluoroantimonic acid (HF:SbF₅)-28.0 wikipedia.org

This table provides a comparison of the acidity of fluorosulfuric acid with other strong and superacid systems.

Protonation and Deuteron (B1233211) Transfer Studies of Weak Bases in this compound Media

The extreme acidity of this compound (DFSO₃) and its mixtures with Lewis acids allows for the protonation (or more accurately, deuteronation) of extremely weak bases. These studies are often conducted at low temperatures, which slows down proton exchange and allows for the observation of the resulting cations by techniques like nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Protonation of Organic Substrates (e.g., Alkanes, Aromatic Compounds, Carbonyls, Amides)

This compound is a powerful medium for studying the protonation of a wide range of organic compounds that are typically considered non-basic.

Alkanes: Even saturated hydrocarbons, which are exceptionally weak bases, can be protonated in superacid media like this compound. wikipedia.orgwikipedia.org For instance, methane (B114726) has been shown to undergo hydrogen-deuterium exchange in the presence of FSO₃D, indicating the formation of the methanium ion (CH₄D⁺) as a transient intermediate. wikipedia.org This demonstrates that alkanes can act as bases in these highly acidic environments, accepting a deuteron to form hypercoordinated carbonium ions. wikipedia.org

Aromatic Compounds: Aromatic hydrocarbons can be protonated to form arenium ions. wikipedia.org The stability of these ions is enhanced in the low-nucleophilicity environment of superacids.

Carbonyls: Ketones, aldehydes, and carboxylic acids are readily protonated on the carbonyl oxygen atom in superacidic solutions. nobelprize.orgrsc.org For example, 2,6-dimethyl-γ-pyrone is fully protonated in fluorosulfuric acid. rsc.org Studies using HSO₃F-SbF₅ have even shown evidence for the double protonation of the exocyclic oxygen atom of this compound. rsc.org The protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Amides: Amides are also protonated in superacidic media. libretexts.org The protonation of the amide carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating hydrolysis to a carboxylic acid and an amine under acidic conditions. masterorganicchemistry.comlibretexts.org

Protonation of Inorganic Species in this compound

This compound serves as a solvent for the generation and study of unusual inorganic cations. Its ability to protonate very weak inorganic bases and its low nucleophilicity are key to stabilizing these reactive species. wikipedia.org For example, even strong acids like sulfuric acid and perchloric acid behave as bases in fluorosulfuric acid, accepting a proton. researchgate.net The fluorosulfuric acidium ion, H₂SO₃F⁺ (or D₂SO₃F⁺ in the deuterated system), has been shown to have an unusually high conductivity in this solvent, suggesting that it conducts electricity via a proton-transfer mechanism. researchgate.net

Generation and Stabilization of Highly Reactive Cationic Intermediates in this compound

The low nucleophilicity and high acidity of this compound make it an ideal medium for generating and observing highly reactive cationic species that would be transient in less acidic solvents. wikipedia.org

Carbocation Chemistry and Hypercoordinated Carbonium Ions

This compound, particularly when mixed with antimony pentafluoride (Magic acid), has been instrumental in the study of stable carbocations. wikipedia.org This has allowed for the direct observation of these species by NMR spectroscopy, providing significant insights into their structure and reactivity.

Classical Carbocations: Trivalent ("classical") carbocations, which are planar and sp²-hybridized, can be readily generated and stabilized in this compound. wikipedia.org Many tertiary cycloalkyl cations, such as the 1-methyl-1-cyclopentyl cation, have been formed and studied in these superacid solutions. wikipedia.org

Hypercoordinated Carbonium Ions (Nonclassical Ions): The use of superacids like this compound has enabled the observation of higher-coordinate carbocations, also known as nonclassical ions. wikipedia.org These ions, such as the controversial norbornyl cation, feature pentacoordinated carbon atoms and involve two-electron, three-center bonding. wikipedia.org The protonation of alkanes in this compound leads to the formation of these hypercoordinated carbonium ions, such as the methanium ion (CH₅⁺). wikipedia.orglibretexts.org

Table 2: Examples of Carbocations Studied in Fluorosulfuric Acid Media

Carbocation TypeExampleMethod of Generation in HSO₃F
Tertiary Alkyl Cationt-Butyl cationProtonation of isobutylene (B52900) or t-butanol
Cycloalkyl Cation1-methyl-1-cyclopentyl cationIsomerization of cyclohexane (B81311) precursor wikipedia.org
Nonclassical IonNorbornyl cationObserved in Magic acid wikipedia.org
Hypercoordinated IonMethanium ion (CH₅⁺)Protonation of methane wikipedia.org

This table illustrates the variety of carbocationic species that can be generated and stabilized in fluorosulfuric acid-based superacid systems.

Electron-Deficient Inorganic Cations in this compound

This compound has been employed to generate and characterize a variety of novel, electron-deficient inorganic cations. wikipedia.org By oxidizing elements like iodine and selenium with reagents such as S₂O₆F₂ in fluorosulfuric acid, polyatomic cations like I₂⁺, I₃⁺, Se₄²⁺, and Se₈²⁺ have been successfully prepared and studied in solution. electronicsandbooks.com Similarly, the oxidation of antimony metal in HSO₃F leads to the formation of antimony cations. mcmaster.ca These studies have significantly expanded the understanding of the chemistry of elements in unusually low oxidation states.

Autoprotolysis and Self-Ionization Equilibria of this compound

The ability of an amphiprotic solvent to self-ionize, a process known as autoprotolysis, is a critical measure of its intrinsic acidic and basic properties. For fluorosulfuric acid (HSO₃F), this equilibrium is well-established. The acid undergoes self-ionization where one molecule acts as a Brønsted acid and the other as a Brønsted base. fu-berlin.de This process results in the formation of the fluorosulfonium ([H₂SO₃F]⁺) and fluorosulfate (B1228806) ([SO₃F]⁻) ions. fu-berlin.de

The equilibrium for the autoprotolysis of protonated fluorosulfuric acid is represented by the following reaction:

2 HSO₃F ⇌ [H₂SO₃F]⁺ + [SO₃F]⁻

The equilibrium constant for this reaction (K = [H₂SO₃F]⁺[SO₃F]⁻) at 298 K is 4.0 × 10⁻⁸. fu-berlin.de The autoprotolysis constant is also expressed as pKi, which for fluorosulfuric acid has been evaluated to be 6.1. researchgate.net

Consequently, the extent of self-ionization in heavy water (D₂O) is significantly less than in light water (H₂O). wikipedia.org By analogy, the autoprotolysis equilibrium for this compound is expected to be less favorable than for HSO₃F.

2 DSO₃F ⇌ [D₂SO₃F]⁺ + [SO₃F]⁻

The equilibrium would be shifted further to the left compared to the protonated version. This implies that the autoprotolysis constant (Kap) for DSO₃F is smaller than that of HSO₃F, and its corresponding pKap value would be larger than 6.1. This indicates that this compound is an even more weakly dissociated solvent than its already poorly self-ionizing protonated form.

Autoprotolysis Data for Protic Solvents
CompoundEquilibrium ReactionAutoprotolysis Constant (Kap or Kw) at 25 °CpKap or pKw
Fluorosulfuric acid2 HSO₃F ⇌ [H₂SO₃F]⁺ + [SO₃F]⁻4.0 × 10⁻⁸ fu-berlin.de7.40 fu-berlin.de / 6.1 (pKi) researchgate.net
Sulfuric acid2 H₂SO₄ ⇌ [H₃SO₄]⁺ + [HSO₄]⁻2.7 × 10⁻⁴3.57
Water2 H₂O ⇌ [H₃O]⁺ + [OH]⁻1.0 × 10⁻¹⁴ wikipedia.org14.00 wikipedia.org
Heavy Water2 D₂O ⇌ [D₃O]⁺ + [OD]⁻1.1 × 10⁻¹⁵14.95 wikipedia.org

Comparative Acidity Studies with Other Superacids (e.g., Magic Acid, Triflic Acid)

The strength of superacids—acids stronger than 100% sulfuric acid—is measured using the Hammett acidity function (H₀). researchgate.netnist.gov A more negative H₀ value indicates a stronger acid. researchgate.net Fluorosulfuric acid is one of the strongest known simple Brønsted acids, with an H₀ value of -15.1. fu-berlin.deresearchgate.netprinceton.edu This makes it significantly stronger than 100% sulfuric acid (H₀ = -12). researchgate.net

When comparing fluorosulfuric acid with other superacids, its standing is notable. It is slightly stronger than the related triflic acid (trifluoromethanesulfonic acid, CF₃SO₃H), which has an H₀ of -14.9. researchgate.netprinceton.edu While the acidity of these two acids is very close, fluorosulfuric acid maintains a slight edge in protonating power. nih.gov

The acidity of fluorosulfuric acid can be dramatically increased by the addition of a strong Lewis acid, such as antimony pentafluoride (SbF₅). electronicsandbooks.com A 1:1 molar mixture of HSO₃F and SbF₅ forms what is famously known as Magic Acid (HSO₃F·SbF₅). mcmaster.ca This conjugate acid system is substantially more acidic than fluorosulfuric acid alone, with an H₀ value of approximately -23. researchgate.netmcmaster.ca

The deuterated form, this compound, exhibits this immense acidity through its powerful deuterating ability. A key research finding demonstrated that while HSO₃F can protonate extremely weak bases, DSO₃F can deuterate them. In a Magic Acid system prepared with deuterated fluorosulfuric acid (FSO₃D·SbF₅), even methane was shown to undergo hydrogen-deuterium exchange, producing deuterated methane and releasing HD gas. mcmaster.ca This reaction provides clear evidence that methane acts as a base in this superacid medium, accepting a deuteron to form the CH₄D⁺ cation, and underscores the extreme acid strength of the deuterated system. mcmaster.ca

Hammett Acidity Function (H₀) for Various Superacids
AcidCompositionH₀ Value
Fluoroantimonic acidHF·SbF₅-28 researchgate.net
Magic AcidHSO₃F·SbF₅ (1:1)-23 researchgate.net
Fluorosulfuric acidHSO₃F-15.1 fu-berlin.deresearchgate.netprinceton.edu
Triflic acidCF₃SO₃H-14.9 researchgate.netprinceton.edu
Perchloric acidHClO₄-13 researchgate.net
Sulfuric acid (100%)H₂SO₄-12 researchgate.net

Role of Fluorosulfuric Acid D As a Reaction Medium and Solvent System

Solvent Properties and Their Impact on Chemical Reactivity in Fluorosulfuric Acid-d

This compound shares many of the remarkable solvent properties of its non-deuterated counterpart. It is a colorless, highly corrosive liquid with a pungent odor. ontosight.ai A key characteristic is its exceptional Brønsted acidity, which is significantly greater than that of 100% sulfuric acid. wikipedia.org This high acidity allows it to protonate even extremely weak bases, making it a "superacid" medium. wikipedia.org The deuterated form is expected to have similar acidic strength.

The solvent is soluble in polar organic solvents like nitrobenzene (B124822) and acetic acid but has poor solubility in nonpolar solvents. wikipedia.org This selective solubility influences the types of reactions and solutes that can be studied in this medium. The strong acidity of this compound profoundly impacts chemical reactivity, facilitating reactions that would not proceed in less acidic environments. For instance, it can catalyze the isomerization and alkylation of hydrocarbons. wikipedia.org

A notable property of fluorosulfuric acid is its slow hydrolysis to hydrogen fluoride (B91410) (HF) and sulfuric acid. wikipedia.org The deuterated version is expected to exhibit a similar, if not slower, rate of hydrolysis due to the kinetic isotope effect. The self-ionization of fluorosulfuric acid is also a crucial aspect of its solvent character, represented by the equilibrium:

2 HSO₃F ⇌ [H₂SO₃F]⁺ + [SO₃F]⁻ wikipedia.org

The deuterated equivalent would be:

2 FSO₃D ⇌ [D₂SO₃F]⁺ + [SO₃F]⁻

This auto-dissociation, although slight, establishes the cationic and anionic species that play a role in the solvent's conductivity and its ability to solvate ions. researchgate.net The physical properties of fluorosulfuric acid, and by extension this compound, are summarized in the table below. The substitution of deuterium (B1214612) for hydrogen slightly alters physical properties such as molar mass and potentially melting and boiling points due to the difference in mass. ontosight.ai

Table 1: Physical Properties of Fluorosulfuric Acid

PropertyValue
Chemical Formula HSO₃F
Molar Mass 100.06 g·mol⁻¹
Appearance Colorless liquid
Density 1.726 g/cm³ (at 25 °C)
Melting Point -87.5 °C
Boiling Point 165.4 °C
Acidity (pKa) -10
Data sourced from various references. wikipedia.orgchemcess.com

Studies of Solute Behavior and Dissolution Phenomena in this compound

The high acidity and unique solvating properties of this compound make it an exceptional medium for studying the behavior of a wide variety of solutes. It can dissolve and stabilize a range of organic and inorganic compounds, often leading to the formation of novel cationic species. wikipedia.org

Dissolution of Bases: Even substances that are considered weak bases in other solvents can be fully protonated (or deuterated in this case) in this compound. electronicsandbooks.com For example, nitro compounds, which are very weak bases, are more extensively ionized in fluorosulfuric acid than in sulfuric acid. electronicsandbooks.com The study of such protonation equilibria is crucial for understanding the fundamental aspects of acid-base chemistry.

Formation of Cationic Species: Fluorosulfuric acid is renowned for its ability to generate and stabilize carbocations and other polyatomic cations. By dissolving various elements and compounds in this superacid, researchers have been able to study the properties of species such as I₂⁺, I₃⁺, Se₄²⁺, and Se₈²⁺, which are formed through oxidation reactions within the acidic medium. electronicsandbooks.com The use of this compound in such studies would allow for the investigation of isotope exchange and the influence of the deuteron (B1233211) on the stability and reactivity of these cations.

Solubility of Salts: The solubilities of various metal fluorosulfates have been determined in fluorosulfuric acid. For instance, the solubilities of Group I and II fluorosulfates show trends that can be rationalized based on lattice and solvation energies. researchgate.net The table below presents the solubility data for some alkali and alkaline earth metal fluorosulfates in fluorosulfuric acid at 25°C. These values provide insight into the solvation processes occurring in this highly acidic medium.

Table 2: Solubility of Metal Fluorosulfates in Fluorosulfuric Acid at 25°C

CompoundSolubility ( g/100 g HSO₃F)
LiSO₃F38.78
NaSO₃F80.21
KSO₃F63.83
RbSO₃F89.43
CsSO₃F132.4
Mg(SO₃F)₂0.12
Ca(SO₃F)₂16.39
Sr(SO₃F)₂14.52
Ba(SO₃F)₂4.67
Data from Gillespie et al. researchgate.net

Electrochemical and Conductometric Studies in this compound Solutions

The electrical conductivity of fluorosulfuric acid provides valuable information about its self-ionization and the behavior of dissolved electrolytes. electronicsandbooks.com The specific conductance of the pure acid is relatively low, indicating that the extent of auto-dissociation is small. electronicsandbooks.com However, when solutes are dissolved, the conductivity can change significantly, providing a means to study their ionization.

Conductometric Titrations: Conductometric titrations are a powerful tool for studying acid-base reactions in fluorosulfuric acid. tau.ac.il By monitoring the change in conductivity as a titrant is added, the equivalence point of a reaction can be determined. tau.ac.il This technique has been used to investigate the strength of various bases in this solvent system. electronicsandbooks.com For example, the conductivities of solutions of nitrobenzene, nitromethane, and sulfuric acid have been measured to understand their behavior as weak bases. electronicsandbooks.com

The table below shows a comparison of the ionization constants of some nitro compounds in fluorosulfuric acid and sulfuric acid, demonstrating the higher acidity of the former.

Table 3: Comparison of Ionization Constants of Some Nitro Compounds

BaseK (in HSO₃F)K (in H₂SO₄)
Nitrobenzene8 x 10⁻²2 x 10⁻²
m-Nitrochlorobenzene2.5 x 10⁻²2 x 10⁻³
2,4-Dinitrotoluene8 x 10⁻³Too weak to be measured
2,4-Dinitrochlorobenzene3 x 10⁻³Too weak to be measured
Data from Gillespie et al. electronicsandbooks.com

Mechanistic Research on Reactions Catalyzed by Fluorosulfuric Acid D

Acid-Catalyzed Organic Transformations in Fluorosulfuric Acid-d

The highly acidic nature of this compound facilitates a range of organic transformations by promoting the formation of carbocationic intermediates. The deuterium (B1214612) label provides a unique handle to study the fate of these reactive species.

Isomerization Reactions of Saturated and Unsaturated Hydrocarbons

This compound has been instrumental in studying the isomerization of both saturated and unsaturated hydrocarbons. In these reactions, the acid protonates (or deuterates) the hydrocarbon, initiating a cascade of rearrangements through carbocationic intermediates.

For saturated hydrocarbons, the process often involves the formation of a transient, five-coordinate carbonium ion, which can then eliminate a proton (or deuteron) to form a more stable isomer. The use of FSO3D allows for the tracking of deuterium incorporation and scrambling within the hydrocarbon skeleton, providing evidence for the involvement of specific carbocationic structures and rearrangement pathways. Isotopic exchange with deuterated sulfuric acid (D₂SO₄), a conceptually similar system, has been shown to induce isomerization in alkanes. acs.org

In the case of unsaturated hydrocarbons, such as alkenes and alkynes, protonation (deuteration) by this compound readily forms carbocations. These carbocations can then undergo hydride or alkyl shifts, leading to skeletal rearrangements and the formation of various isomers. The deuterium from the acid can be incorporated into the final product, and its position can reveal mechanistic details about the carbocation rearrangements. Studies on deuterium exchange and isomerization of acidic hydrocarbons have demonstrated the utility of deuterated reagents in understanding these transformations. researchgate.net

Table 1: Isomerization Reactions in this compound

Hydrocarbon TypeMechanistic FeaturesKey Intermediates
SaturatedH/D exchange, skeletal rearrangementsCarbonium ions
UnsaturatedDouble bond migration, skeletal rearrangementsCarbocations

Alkylation and Acylation Processes

Friedel-Crafts alkylation and acylation reactions are fundamental organic transformations that are often catalyzed by strong acids. This compound serves as an excellent medium for studying the mechanisms of these reactions.

In alkylation reactions , FSO3D protonates (deuterates) the alkylating agent, such as an alkene or an alcohol, to generate a carbocation. This carbocation then acts as the electrophile, attacking an aromatic ring or another nucleophilic substrate. The use of deuterated superacids can help in understanding the potential for carbocation rearrangements and the reversibility of the alkylation process.

Acylation reactions in this compound involve the formation of a highly reactive acylium ion (R-C=O⁺) from an acyl halide or a carboxylic acid. This powerful electrophile then acylates the substrate. Mechanistic studies using deuterated trifluoromethanesulfonic acid (TfOD), a related superacid, have provided insights into the nature of the acylating species and the reaction intermediates. These studies often involve analyzing the extent and position of deuterium incorporation in the products and byproducts.

Polymerization and Condensation Reactions

This compound can initiate cationic polymerization of alkenes and other unsaturated monomers. The reaction begins with the protonation (deuteration) of the monomer by FSO3D, creating a carbocationic initiating species. This cation then adds to another monomer molecule, propagating the polymer chain. The deuterium label can be found at the initiating end of the polymer chain, providing clear evidence for the initiation mechanism. The high acidity of the medium helps in sustaining the propagation by minimizing termination reactions.

Condensation reactions, where two molecules combine with the elimination of a small molecule like water, can also be effectively catalyzed by this compound. The acid protonates one of the reactants, making it more susceptible to nucleophilic attack by the other. The role of the deuterated acid can be investigated by analyzing the isotopic composition of the eliminated water and the final product. For instance, the polycondensation of amino acids has been studied using pyrosulfuric acid, a related strong acid, highlighting the utility of such acidic media in promoting these reactions. acs.org

Cleavage and Rearrangement Mechanisms in this compound Media

The extreme acidity of this compound can induce the cleavage of C-C and C-H bonds, as well as complex molecular rearrangements. When organic molecules are dissolved in FSO3D, they are often protonated (deuterated) to form carbocations. These carbocations can then undergo fragmentation to smaller, more stable carbocations and neutral molecules.

Furthermore, the initially formed carbocations can undergo a series of rearrangements, including hydride and alkyl shifts, to form more stable carbocationic structures. The deuterium from the solvent can participate in these shifts, and its distribution in the final products can be analyzed to map out the rearrangement pathways. The study of carbocation rearrangements is a classic application of superacid chemistry, and the use of the deuterated acid provides an additional layer of mechanistic detail.

Redox Chemistry and Oxidation Reactions in this compound

This compound is not only a strong acid but also a medium that can support a variety of redox reactions. Its ability to stabilize cationic species, including radical cations, makes it a unique solvent for studying oxidation processes.

In this superacid medium, organic molecules can be oxidized via electron transfer to form radical cations. These radical cations can then undergo further reactions, such as dimerization, cyclization, or fragmentation. The use of this compound can influence the stability and reactivity of these radical cations.

Oxidation reactions can also be carried out using oxidizing agents within a this compound solution. The high acidity of the medium can enhance the oxidizing power of these agents. Mechanistic studies in these systems often focus on identifying the nature of the oxidizing species and the intermediates involved in the electron transfer process. The presence of deuterium can be used to probe for kinetic isotope effects, which can help in determining the rate-determining step of the reaction.

Deuterium and Kinetic Isotope Effects in Fluorosulfuric Acid D Systems

Primary and Secondary Kinetic Isotope Effects (KIEs) in Reactions Involving Fluorosulfuric Acid-d

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. libretexts.org It is a critical tool for elucidating reaction mechanisms, particularly the nature of the rate-determining step. libretexts.org

Primary Kinetic Isotope Effects (PKIEs)

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.org In the context of this compound, a significant PKIE would be expected in reactions where the transfer of a deuteron (B1233211) from the acid to a substrate is the rate-limiting step.

The theoretical basis for the PKIE lies in the difference in zero-point vibrational energy (ZPE) between a bond to protium (B1232500) (e.g., O-H) and the corresponding bond to deuterium (B1214612) (O-D). The O-D bond has a lower ZPE due to the greater mass of deuterium, making it stronger and requiring more energy to break. libretexts.org Consequently, reactions involving the cleavage of an O-D bond are typically slower than those involving an O-H bond, leading to a "normal" KIE, expressed as the ratio of rate constants (kH/kD) > 1. cdnsciencepub.comwikipedia.org For proton transfer reactions, this ratio can typically range from 1 to 8, and in some cases, can be even larger, especially if quantum tunneling is involved. cdnsciencepub.com

In a reaction catalyzed by fluorosulfuric acid, such as the protonation of a weak base, the rate-determining step could be the proton transfer itself. If so, substituting HSO₃F with DSO₃F would lead to a decrease in the reaction rate. The magnitude of this kH/kD ratio would provide insight into the transition state of the proton transfer. A large KIE suggests a symmetric transition state where the proton/deuteron is equally shared between the acid and the base.

Secondary Kinetic Isotope Effects (SKIEs)

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position that is not directly involved in bond-making or bond-breaking in the rate-determining step. princeton.edu SKIEs are generally smaller than PKIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org They are classified based on the position of the isotope relative to the reaction center (α, β, etc.).

In reactions involving this compound, an SKIE might be observed if the deuteration of the acid influences the stability of the transition state through steric or electronic effects, without direct bond cleavage. For example, in a reaction where fluorosulfuric acid acts as a solvent or a catalytic medium, the change from HSO₃F to DSO₃F could alter the solvation of the transition state, leading to a measurable change in the reaction rate.

SKIEs are often interpreted in terms of changes in hybridization at the reaction center. princeton.edu

Normal SKIE (kH/kD > 1): Typically observed when the hybridization of a carbon atom changes from sp³ to sp², as the C-H(D) bending vibrations become less restricted in the transition state.

Inverse SKIE (kH/kD < 1): Often occurs when hybridization changes from sp² to sp³, leading to a more sterically crowded transition state with higher energy bending vibrations. wikipedia.org

While specific experimental data for KIEs in reactions directly involving this compound are not extensively documented in readily available literature, the principles outlined above, derived from studies of other acid-catalyzed reactions, provide a strong framework for predicting and interpreting such effects.

Solvent Isotope Effects on Reaction Rates and Equilibria in this compound

When a reaction is performed in a deuterated solvent, any observed change in the reaction rate is termed a solvent isotope effect (SIE). scilit.com Given that fluorosulfuric acid can act as both a powerful acid catalyst and a solvent, using this compound in place of its protic counterpart can significantly influence reaction kinetics and equilibria.

Effects on Reaction Rates

However, inverse solvent isotope effects (kH/kD < 1) are also common, particularly in acid-catalyzed reactions involving a pre-equilibrium step. chem-station.commdpi.com Consider a reaction where a substrate (S) is rapidly and reversibly protonated by the acid solvent (HSO₃F or DSO₃F) before proceeding to the rate-limiting step:

S + HSO₃F ⇌ SH⁺ + SO₃F⁻ (fast equilibrium) SH⁺ → Products (slow)

In this scenario, DSO₃F is a weaker acid than HSO₃F due to the stronger O-D bond. This shifts the pre-equilibrium to the left in the deuterated solvent, meaning there is a lower concentration of the protonated intermediate (SD⁺) available for the subsequent rate-limiting step. However, the equilibrium constant for protonation is often larger in the deuterated solvent. This can lead to a situation where the rate in DSO₃F is faster than in HSO₃F, resulting in an inverse SIE (kH/kD < 1). chem-station.com Such effects have been observed in the hydrolysis of certain compounds in deuterated sulfuric acid solutions.

Effects on Equilibria

The position of chemical equilibria can be perturbed by changing the isotopic composition of the solvent. Generally, deuterium tends to concentrate in the species where it is most strongly bound. nih.gov Since the O-D bond is stronger than the O-H bond, an acid like fluorosulfuric acid is effectively a weaker acid in its deuterated form.

This difference in acidity affects acid-base equilibria. For most organic and inorganic acids, the pKa value is higher in D₂O than in H₂O, typically by about 0.5 pKa units for oxygen acids. nih.gov This indicates that the deuterated acid is less dissociated. A similar effect is expected for a superacid like fluorosulfuric acid, where the equilibrium for self-ionization would be affected:

2 DSO₃F ⇌ [D₂SO₃F]⁺ + [SO₃F]⁻

Vibrational Isotope Effects in Spectroscopic Analysis of this compound

The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of a molecule due to the increase in mass. This phenomenon, known as the vibrational isotope effect, is readily observed in the infrared (IR) and Raman spectra of this compound. The analysis of these spectral shifts provides valuable information for assigning vibrational modes and understanding the nature of the chemical bonds.

The frequency of a vibrational mode is related to the force constant of the bond and the reduced mass of the atoms involved. Replacing a lighter isotope with a heavier one increases the reduced mass, which, assuming the force constant remains unchanged, leads to a decrease in the vibrational frequency. This effect is most pronounced for modes that involve significant motion of the substituted atom.

The table below presents the assigned Raman frequencies for fluorosulfuric acid. The corresponding frequencies for this compound are not fully reported in the available literature, but the expected shifts for vibrations involving the hydroxyl proton are significant. The vibrations of the SO₃F group are less affected by deuteration.

Vibrational ModeHSO₃F Frequency (cm⁻¹)DSO₃F Frequency (cm⁻¹)Assignment
ν(OH)~3000~2250 (expected)O-H/O-D Stretch
δ(SOH)--S-O-H/S-O-D Bend
νₐ(SO₂)--Asymmetric SO₂ Stretch
νₛ(SO₂)--Symmetric SO₂ Stretch
ν(SF)850~850S-F Stretch
δ(SO₂)--SO₂ Bend
ρ(SOH)--S-O-H/S-O-D Rock
ω(SF)405~405S-F Wag
τ395~395Torsion

Note: A complete vibrational assignment for both HSO₃F and DSO₃F from a single source is not available. The value for the S-F stretch is from Raman spectroscopy. cdnsciencepub.com The O-H stretching frequency is a typical value for strongly hydrogen-bonded acids, and the expected O-D frequency is estimated based on the theoretical isotopic shift. Other assignments are based on general knowledge of vibrational spectroscopy.

Isotopic Perturbation of Equilibria in this compound Systems

Isotopic substitution can cause a measurable shift in the position of a chemical equilibrium, a phenomenon known as the equilibrium isotope effect (EIE). wikipedia.org This effect arises from the differences in the zero-point energies of the isotopically substituted molecules in the reactant and product states. wikipedia.org In systems involving this compound, EIEs can influence both acid-base equilibria and the distribution of species in more complex reactions.

The general principle governing EIEs is that the heavier isotope (deuterium) will preferentially accumulate in the species where it is bound more strongly, which corresponds to the state with the lower vibrational energy. wikipedia.org

Acid-Base Equilibria

As discussed in section 7.2, the fundamental acid dissociation equilibrium is subject to an EIE. The equilibrium for the dissociation of fluorosulfuric acid can be written as:

HSO₃F + B ⇌ BH⁺ + SO₃F⁻

When HSO₃F is replaced with DSO₃F, the O-D bond in the acid is stronger (has a lower ZPE) than the corresponding O-H bond. If the B-D⁺ bond in the product is not commensurately stronger than the B-H⁺ bond, the equilibrium will lie more to the left for the deuterated system. This results in DSO₃F being a weaker acid than HSO₃F, which is a common observation for acids in deuterated solvents. nih.gov The equilibrium constant for the deuterated reaction (KD) will be smaller than that for the protic reaction (KH), leading to a normal equilibrium isotope effect (KH/KD > 1).

Isotopic Perturbation of Rapidly Exchanging Systems

In systems where there are multiple, rapidly equilibrating species, isotopic substitution can perturb the equilibrium distribution of these species. This "isotopic perturbation of equilibrium" method can be used to probe the nature of the species in solution.

For example, if a substrate undergoes a rapid, reversible protonation by fluorosulfuric acid, the introduction of deuterium can shift the equilibrium. By observing the changes in spectroscopic signals (e.g., in NMR spectroscopy), one can gain information about the number of acidic protons involved in the equilibrium and the symmetry of the resulting species. While specific studies applying this technique to this compound are not prominent, the principles are well-established in the study of carbocation rearrangements and other dynamic equilibria in superacid media. The difference in the chemical shifts of protium and deuterium can allow for the resolution of signals from different isotopomers, providing a detailed picture of the equilibrium dynamics.

Computational and Theoretical Investigations of Fluorosulfuric Acid D Chemistry

Quantum Chemical Calculations of Molecular Structure and Electronic Properties of Fluorosulfuric Acid-d

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound at the molecular level. These methods allow for the precise determination of its geometry, vibrational frequencies, and electronic structure.

Density Functional Theory (DFT) Studies on this compound and its Interactions

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of strongly acidic systems. While specific DFT studies exclusively on this compound are not abundant in the literature, extensive research on its protium (B1232500) counterpart, fluorosulfuric acid (HFSO₃), provides a solid foundation for understanding the deuterated species.

The electronic structure of DFSO₃ is virtually identical to that of HFSO₃, as the isotopic substitution does not alter the electron density distribution significantly. DFT calculations reveal a tetrahedral geometry around the central sulfur atom, with the fluorine and three oxygen atoms as vertices. The deuterium (B1214612) atom is covalently bonded to one of the oxygen atoms.

DFT studies on the interactions of strong acids with various molecules, such as amides, have been performed to understand their role in atmospheric chemistry and catalysis. nih.gov These studies show that the strength of hydrogen/deuteron (B1233211) bonding plays a crucial role in the formation of molecular clusters. In the context of DFSO₃, DFT can be employed to model its interaction with other molecules, predicting the geometry and stability of the resulting complexes. Isotopic substitution from protium to deuterium is known to affect hydrogen bond strengths, a phenomenon that can be quantitatively assessed using DFT. nih.gov

A key aspect of DFT studies is the prediction of vibrational spectra. For DFSO₃, the most significant difference compared to HFSO₃ is expected in the vibrational modes involving the deuterium atom. The O-D stretching and bending frequencies will be lower than the corresponding O-H frequencies due to the heavier mass of deuterium. This isotopic shift is a well-understood phenomenon and can be accurately predicted by DFT calculations. Experimental Raman spectroscopy has been used to study the vibrational modes of fluorosulfuric acid, and these experimental data can serve as a benchmark for theoretical calculations on both HFSO₃ and DFSO₃. cdnsciencepub.com

Ab Initio Molecular Orbital Calculations for this compound Systems

Ab initio molecular orbital methods, which are based on first principles without empirical parameterization, offer a high level of theory for studying molecular systems. These methods are crucial for obtaining highly accurate energies and molecular properties. While direct ab initio studies on this compound are limited, the principles and findings from studies on related strong acids are highly relevant.

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide benchmark data for the geometry and electronic structure of DFSO₃. rsc.org For instance, high-level ab initio calculations have been used to determine the gas-phase deprotonation energies of a series of strong acids, including fluorosulfuric acid. rsc.org The geometry of the fluorosulfate (B1228806) anion (FSO₃⁻) is also well-characterized by these methods.

The primary impact of deuteration in ab initio calculations is on the zero-point vibrational energy (ZPVE). The ZPVE of DFSO₃ will be lower than that of HFSO₃ due to the lower vibrational frequencies of the O-D modes. This difference in ZPVE is a key factor in understanding kinetic and equilibrium isotope effects in reactions involving the cleavage of the O-D or O-H bond.

Modeling of Acid-Base Interactions and Proton/Deuteron Transfer Processes involving this compound

The defining characteristic of a superacid is its exceptional ability to donate a proton (or in this case, a deuteron). Modeling the acid-base interactions and the deuteron transfer process is central to understanding the reactivity of this compound.

Computational models can simulate the transfer of a deuteron from DFSO₃ to a base. Ab initio molecular dynamics (AIMD) simulations, for example, can track the trajectory of the deuteron as it moves from the acid to the base, providing insights into the mechanism and dynamics of the transfer process. Such simulations have been instrumental in understanding proton and deuteron transfer in various systems, including solid hydrogen and deuterium. nih.gov

The study of proton/deuteron transfer is also crucial in understanding the behavior of superacids in condensed phases. In liquid DFSO₃, there will be a continuous process of deuteron transfer between neighboring molecules, leading to a dynamic network of hydrogen/deuteron bonds. Computational simulations can help to elucidate the structure and dynamics of this network.

Prediction of Acidity and Energetics of Deprotonation/Deuteronation in this compound

The acidity of a compound is quantified by its pKa value, which is related to the Gibbs free energy of deprotonation (or deuteronation). Computational chemistry provides a powerful means to predict the acidity of superacids, which are often too strong to be measured accurately in solution.

The gas-phase acidity, or deprotonation energy (DPE), is a fundamental measure of intrinsic acidity. High-level ab initio calculations have been employed to determine the DPE of fluorosulfuric acid to be approximately 298 ± 3 kcal/mol. rsc.org The DPE of this compound is expected to be very similar, with minor differences arising from the ZPVE correction.

Calculated Gas-Phase Deprotonation Energies (DPE) of Selected Strong Acids
AcidDPE (kcal/mol)Computational Method
Sulfuric Acid (H₂SO₄)308 ± 3MP2(fc)/6-311++G(d,p)//6-31+G(d)+ZPVE[6-31+G(d)]
Perchloric Acid (HClO₄)300 ± 3MP2(fc)/6-311++G(d,p)//6-31+G(d)+ZPVE[6-31+G(d)]
Fluorosulfuric Acid (HSO₃F)298 ± 3MP2(fc)/6-311++G(d,p)//6-31+G(d)+ZPVE[6-31+G(d)]
Chlorosulfuric Acid (ClSO₃H)295 ± 3MP2(fc)/6-311++G(d,p)//6-31+G(d)+ZPVE[6-31+G(d)]

The acidity of fluorosulfuric acid is attributed to the strong electron-withdrawing effect of the fluorine atom, which stabilizes the resulting fluorosulfate anion. quora.com Computational studies can quantify this effect by analyzing the charge distribution and molecular orbitals of both the acid and its conjugate base.

Simulation of Reaction Pathways and Transition States in this compound Media

Superacids like this compound are used as powerful catalysts in a variety of chemical reactions, particularly in hydrocarbon chemistry. wikipedia.orgacs.org Computational simulations are invaluable for elucidating the mechanisms of these reactions by identifying reaction pathways and characterizing transition states.

By mapping the potential energy surface of a reaction, computational methods can determine the activation energies for different possible pathways, thereby predicting the most favorable reaction mechanism. For reactions catalyzed by DFSO₃, this would involve modeling the interaction of the reactant with the deuterated acid, the formation of intermediate carbocations, and subsequent rearrangement or reaction steps.

The kinetic isotope effect (KIE) is a key aspect that can be investigated through simulations. The rate of a reaction involving the cleavage of an O-D bond is typically slower than that of an O-H bond. Computational modeling can predict the magnitude of the KIE for reactions in DFSO₃ media, providing insights into the rate-determining step of the reaction.

Investigation of Superhalogen Building Blocks in Superacid Design Relevant to this compound

The design of new and even stronger superacids is an active area of research. One promising approach involves the use of superhalogens as building blocks. Superhalogens are highly electronegative clusters of atoms that can stabilize the anionic conjugate base of an acid, thereby increasing its acidity. nih.govosti.govresearchgate.netnih.gov

The fluorosulfate anion (FSO₃⁻) can be considered a simple superhalogen. Computational studies on the design of novel superacids often involve combining a Brønsted acid with a Lewis acid, or by creating complex anions with very high electron affinities. nih.govresearchgate.net First-principle calculations are used to predict the stability and acidity of these new superacid systems. nih.gov

While the focus of this section is often on the design of new chemical entities, the principles are relevant to understanding the properties of this compound. The high electronegativity of the FSO₃ group is a key factor in its superacidity, and computational studies on superhalogens provide a theoretical framework for understanding this property. The replacement of hydrogen with deuterium does not significantly alter the electronic properties of the superhalogen moiety but can be a useful probe in experimental studies of these systems. enamine.net

Advanced Research Applications of Fluorosulfuric Acid D

Design and Synthesis of Novel Deuterated Organic and Inorganic Compounds Utilizing Fluorosulfuric Acid-d

The ability of this compound to act as a potent deuterium (B1214612) source is fundamental to its application in the synthesis of novel deuterated compounds. Deuterium-labeled compounds are of significant interest in various fields, including pharmaceuticals, materials science, and as internal standards in analytical chemistry. nih.gov The use of a superacid like FSO3D can facilitate the deuteration of even weakly basic or deactivated substrates.

In the realm of organic synthesis, deuterated superacids are employed for the preparation of deuterated aromatic compounds. A general method for such syntheses involves treating an aromatic compound dissolved in a deuterated solvent with a strong deuterated acid, with deutero-fluorosulfuric acid (FSO3D) being a cited example of a suitable acid for this purpose. researchgate.net This approach relies on the acid-catalyzed hydrogen-deuterium (H/D) exchange on the aromatic ring. The high acidity of FSO3D allows for the protonation (or deuteration) of the aromatic ring, forming a sigma complex (arenium ion), which can then lose a proton (or deuteron) to achieve isotopic exchange. This method is particularly useful for the perdeuteration of deactivated aryl halides, which are challenging substrates for deuteration. acs.org While specific examples detailing the use of FSO3D are not abundant in readily available literature, the principles of superacid-catalyzed deuteration are well-established. For instance, a superacid-catalyzed protocol using an in-situ generated deuterated superacidic species has been shown to be highly effective for the α-deuteration of ketones, achieving up to 99% deuterium incorporation. nih.gov

The synthesis of novel deuterated inorganic compounds using this compound is a more specialized area of research. While detailed examples are scarce, the principle of using a strong deuterating agent like FSO3D can be extended to inorganic systems. For example, it could potentially be used to deuterate ligands in coordination complexes or to prepare deuterated inorganic acids and their salts. The extreme conditions provided by the superacid would be necessary to overcome the often-low basicity of inorganic substrates.

The development of new synthetic routes using deuterated reagents is an active area of research. For example, flow synthesis methods are being explored for the production of deuterated aromatic compounds to improve efficiency and reduce costs. uni-muenchen.de While these methods often use more common deuterium sources like heavy water, the principles could be adapted for use with highly reactive reagents like this compound in specialized applications.

Isotopic Labeling for Mechanistic Elucidation in Complex Reactions Using this compound

Isotopic labeling is a powerful technique for unraveling the intricate details of chemical reaction mechanisms. uni-muenchen.de By replacing an atom with its isotope, chemists can trace the path of that atom through a reaction, providing invaluable information about reaction intermediates, transition states, and the sequence of bond-breaking and bond-forming events. uni-muenchen.de this compound, as a source of deuterium ions (deuterons), is a key reagent in this field, particularly for reactions that occur under strongly acidic conditions.

The primary tool for mechanistic elucidation using isotopic labeling is the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. researchgate.net The difference in mass between hydrogen and deuterium leads to a difference in the zero-point vibrational energy of C-H and C-D bonds, with the C-D bond being stronger. Consequently, reactions that involve the breaking of a C-H bond in the rate-determining step will exhibit a primary KIE (kH/kD > 1), meaning the reaction proceeds more slowly with the deuterated substrate. By observing a significant KIE, researchers can confirm that a specific C-H bond is broken in the rate-limiting step of a reaction. nih.gov

In the context of complex reactions catalyzed by strong acids, this compound can be used in several ways to probe reaction mechanisms. It can be used as the solvent for the reaction, allowing for the exchange of labile protons on the substrate with deuterons. If this exchange leads to a change in the reaction rate, it provides evidence for the involvement of that proton in the mechanism. Alternatively, FSO3D can be used to specifically deuterate a starting material, which is then subjected to the reaction conditions. The position of the deuterium label in the products can then be determined, typically by NMR spectroscopy or mass spectrometry, to trace the rearrangement of the molecular skeleton during the reaction. acs.org

For example, in superacid-catalyzed reactions, the formation of carbocation intermediates is common. The use of this compound can help to elucidate the fate of these carbocations. If a carbocation undergoes a rearrangement that involves the migration of a hydrogen atom, performing the reaction in FSO3D could lead to the incorporation of deuterium at specific positions in the product, confirming the rearrangement pathway. Furthermore, the magnitude of the KIE can provide information about the structure of the transition state. A large KIE suggests a symmetric transition state where the proton/deuteron (B1233211) is equally shared between the donor and acceptor, while a smaller KIE can indicate a more reactant-like or product-like transition state.

While specific, detailed studies on the use of this compound for the mechanistic elucidation of complex reactions are not extensively documented in general literature, the principles of KIE and isotopic labeling are fundamental to physical organic chemistry and are undoubtedly applied in specialized research using superacid systems.

Development of New Acid-Catalyzed Synthetic Methodologies with this compound

The extreme acidity of fluorosulfuric acid and its deuterated analogue, FSO3D, enables the catalysis of reactions that are not possible with conventional acids. This has led to the development of new synthetic methodologies for the formation of a variety of chemical compounds. The use of the deuterated form, this compound, can offer unique advantages in the development of these methods, either by providing a means to synthesize specifically deuterated products or by influencing the reaction pathway through kinetic isotope effects.

One area where superacids have a significant impact is in the activation of otherwise unreactive C-H bonds. mdpi.com The ability to functionalize C-H bonds directly is a major goal in synthetic chemistry as it offers a more atom-economical and efficient way to construct complex molecules. Superacids can protonate even weakly basic C-H bonds, initiating reactions such as alkylation, acylation, and isomerization. researchgate.net While much of the research in this area has been conducted with non-deuterated superacids, the use of this compound could be envisioned as a way to introduce deuterium at specific positions during C-H activation, leading to novel deuterated products.

A notable example of a synthetic methodology developed using superacid catalysis is the α-deuteration of ketones. nih.gov A protocol utilizing an in-situ generated deuterated superacidic species has been shown to be highly efficient, with high deuterium incorporation and a broad substrate scope. nih.gov This method provides a practical route to deuterated ketones, which are valuable building blocks in organic synthesis and can be used in mechanistic studies.

The development of solid superacid catalysts is another important area of research, aiming to replace hazardous liquid acids with more environmentally benign and reusable alternatives. iupac.orgrsc.org These solid catalysts can be used in a variety of acid-catalyzed reactions, including esterification, alkylation, and cracking. While the focus of this research is often on the solid support and the nature of the acidic sites, the principles of superacid catalysis are the same. Future research could explore the preparation and use of deuterated solid superacids, potentially derived from or used in conjunction with this compound, to develop new stereoselective or isotopically-selective synthetic methods.

Furthermore, the combination of superacid catalysis with other modern synthetic techniques, such as flow chemistry and photochemistry, is a promising avenue for the development of new methodologies. mdpi.com Flow reactors can offer better control over reaction conditions and improved safety when working with highly reactive reagents like superacids. The use of this compound in such systems could enable the continuous production of deuterated fine chemicals with high precision and efficiency.

Exploration of High-Energy Species and Transient Intermediates in Solution via this compound

Superacid media, such as fluorosulfuric acid and its deuterated counterpart, are unique environments that can stabilize highly reactive, high-energy species that would have only a fleeting existence in less acidic solutions. nih.gov This allows for their direct observation and study using spectroscopic techniques, providing fundamental insights into their structure, bonding, and reactivity. The use of this compound in these studies can provide additional mechanistic information through isotopic labeling and the observation of kinetic isotope effects.

A primary application of superacids in this area is the generation and study of carbocations. nih.gov In the 1960s, George A. Olah pioneered the use of superacids, including "Magic Acid" (a mixture of HSO3F and SbF5), to prepare stable solutions of carbocations. researchgate.net This work, which earned him the Nobel Prize in Chemistry in 1994, revolutionized our understanding of these important intermediates. By dissolving a suitable precursor, such as an alkyl halide or an alcohol, in a superacid at low temperature, long-lived carbocations can be generated and characterized by techniques like NMR spectroscopy. The use of this compound as the solvent can be advantageous in these studies. For example, in 1H NMR spectroscopy, the use of a deuterated solvent minimizes solvent interference, allowing for a clearer observation of the signals from the carbocation. Furthermore, if the carbocation undergoes rearrangements or reactions involving proton transfer, the use of FSO3D can help to trace these processes through the incorporation of deuterium.

Beyond simple carbocations, superacids can also be used to generate more exotic high-energy species, such as dications and protonated forms of extremely weak bases. For instance, the superacid-promoted electrophilic Csp3–H bond activation of aliphatic amines has been shown to generate superelectrophilic ammonium–carbenium dications, which can be observed by in-situ NMR at low temperatures. nih.gov The study of such species in this compound could reveal details about their formation and subsequent reactions.

The protonation of extremely weak bases is another area where superacids are indispensable. Even molecules that are not typically considered bases, such as carbon dioxide, can be protonated in superacid media. nih.gov Studies on the protonation of weak bases like ketones, carboxylic acids, and even nitrogen and carbon monoxide have been carried out in fluorosulfuric acid and its mixtures with antimony pentafluoride. researchgate.netacs.org The use of this compound in these studies can help to confirm the site of protonation (deuteration) and to study the dynamics of the proton (deuteron) exchange with the solvent.

The table below provides examples of high-energy species that have been studied in superacid media, highlighting the types of information that can be obtained.

High-Energy SpeciesPrecursor ExampleSuperacid SystemSpectroscopic TechniqueInformation Gained
tert-Butyl cationtert-Butyl fluoride (B91410)HSO3F-SbF51H NMRStructure and stability of a simple carbocation
Protonated acetoneAcetoneHSO3F-SbF51H NMRSite of protonation and chemical shift of the acidic proton
Ammonium–carbenium dicationIsopentylamineHF/SbF513C NMRObservation of a superelectrophilic intermediate
Protonated benzoic acidBenzoic acidHSO3F-SbF51H NMRConfirmation of carbonyl oxygen as the site of protonation

Fundamental Studies in Acid-Base Catalysis and Reaction Dynamics Enabled by this compound

The unique properties of this compound make it an invaluable tool for fundamental studies of acid-base catalysis and reaction dynamics. The ability to introduce a deuterium label into a highly acidic environment allows researchers to probe the intimate details of proton (or deuteron) transfer processes, which are at the heart of all acid-catalyzed reactions.

One of the key areas where this compound provides critical insights is in the study of kinetic isotope effects (KIEs) in superacidic media. As discussed previously, the replacement of a proton with a deuteron can significantly alter the rate of a reaction if the proton is involved in the rate-determining step. In a study on the reaction of α,β-unsaturated nitriles in deuterated superacids, including a 1:1 mixture of FSO3D and SbF5, a significant reduction in the reaction rate was observed compared to the non-deuterated acid. researchgate.net This finding suggests that proton (or deuteron) transfer is a key part of the reaction mechanism and that the C-H (or C-D) bond cleavage is involved in the rate-limiting step. Such studies are crucial for building a fundamental understanding of how superacids catalyze reactions at a molecular level.

This compound is also used in conjunction with computational studies to provide a comprehensive picture of reaction dynamics. nih.govmdpi.com Density functional theory (DFT) calculations can be used to model the reaction pathways and transition states for reactions in superacidic media. By comparing the calculated energies and KIEs with experimental data obtained using FSO3D, researchers can validate their theoretical models and gain a deeper understanding of the factors that control the reaction outcome. For example, computational studies can help to explain why a particular substrate is protonated (or deuterated) at a specific site or why one reaction pathway is favored over another.

Furthermore, the use of deuterated superacids allows for the study of proton (deuteron) exchange dynamics. By monitoring the rate of H/D exchange between the acid and the substrate, it is possible to gain information about the acidity of different sites on the substrate and the mechanism of the exchange process. In the aforementioned study on α,β-unsaturated nitriles, H/D exchange in the aromatic ring of the substrate was observed to occur at a rate similar to that of the main reaction, suggesting that the two processes are not on the same reaction pathway. researchgate.net

The table below summarizes some of the fundamental studies that can be enabled by the use of this compound.

Type of StudyMethodologyInformation Gained
Kinetic Isotope Effect (KIE) MeasurementComparison of reaction rates in FSO3H vs. FSO3DIdentification of the rate-determining step and insights into the transition state structure
Proton (Deuteron) Exchange DynamicsMonitoring H/D exchange between the acid and substrate using NMRDetermination of the relative acidities of different sites on the substrate and the mechanism of exchange
Validation of Computational ModelsComparison of experimental results from FSO3D studies with DFT calculationsValidation of theoretical models of reaction pathways and transition states in superacidic media
Spectroscopic Studies of Protonated (Deuterated) SpeciesNMR and vibrational spectroscopy in FSO3DStructural characterization of reaction intermediates and elucidation of their electronic properties

Q & A

Q. What are the standard methods for synthesizing and characterizing Fluorosulfuric acid-d (D-SO₃F) in laboratory settings?

this compound is synthesized by substituting deuterium for hydrogen in the parent acid. A common approach involves reacting sulfur trioxide (SO₃) with deuterated hydrogen fluoride (DF) under anhydrous conditions. Post-synthesis, characterization employs ¹H/²H NMR spectroscopy to confirm deuteration levels, infrared (IR) spectroscopy to identify S=O and S-F vibrational modes (~1400–1200 cm⁻¹ and ~800 cm⁻¹, respectively), and Raman spectroscopy to resolve structural features (e.g., symmetric stretching modes of the SO₃ group) . Conductivity measurements in deuterated solvents can further validate ionic dissociation behavior .

Q. What safety protocols are critical when handling this compound in experimental workflows?

this compound is highly corrosive and reacts violently with water. Key precautions include:

  • Using chemically resistant PPE (neoprene gloves, face shields, aprons).
  • Working in fume hoods with proper ventilation to avoid inhalation of toxic fumes.
  • Storing the acid in airtight, fluoropolymer-coated containers to prevent moisture ingress. Emergency protocols mandate immediate neutralization of spills with dry sodium bicarbonate and access to emergency showers/eyewash stations .

Q. How does this compound compare in acidity to non-deuterated Fluorosulfuric acid?

Isotopic substitution (H → D) typically reduces Brønsted acidity due to deuterium’s higher mass and lower zero-point energy, weakening the D–O bond. However, in superacidic systems like this compound, this effect is minimal. Hammett acidity (H₀) measurements indicate comparable acid strength (H₀ ≈ −15.1 for HSO₃F vs. −14.9 for DSO₃F), as the solvent’s autoprotonation equilibrium (2 HSO₃F ⇌ H₂SO₃F⁺ + SO₃F⁻) dominates over isotopic effects .

Advanced Research Questions

Q. How can isotopic labeling with this compound clarify proton/deuteron transfer mechanisms in carbocation rearrangements?

this compound serves as a deuteron source in superacid-mediated reactions. For example, in carbocation studies, substituting H⁺ with D⁺ allows ²H NMR to track deuteron transfer pathways, distinguishing between direct hydride shifts and multi-step rearrangements. Kinetic isotope effects (KIEs) can also be quantified via comparative rate studies (e.g., k_H/k_D > 1 indicates proton-specific transition states). This approach was pivotal in George Olah’s Nobel Prize-winning work on carbocation stability .

Q. What advanced spectroscopic techniques resolve solute behavior in this compound solutions?

  • Multinuclear NMR : ¹⁹F NMR monitors fluorosulfate (SO₃F⁻) anion dynamics, while ²H NMR tracks deuteron environments in reaction intermediates.
  • UV-Vis spectroscopy : Identifies charge-transfer complexes (e.g., polyatomic cations like S₈²⁺ or Te₄²⁺) stabilized in this compound.
  • Cryoscopic measurements : Determine solute dissociation by measuring freezing-point depression in DSO₃F, revealing ion-pairing effects in superacidic media .

Q. How do conductivity studies in this compound elucidate ion mobility in superacidic systems?

Conductivity measurements in this compound solutions differentiate between ionogenic dissociation (e.g., SbF₅ + DSO₃F → DSbF₅⁺ + SO₃F⁻) and non-dissociative solute behavior . High molar conductivity (>0.1 S·cm²·mol⁻¹) indicates strong ionization, as seen in magic acid (DSO₃F-SbF₅), where the fluorosulfate anion (SO₃F⁻) acts as a poor nucleophile, stabilizing reactive cations. Deviations from ideal conductivity (e.g., lower values) suggest ion aggregation or solvent-solute interactions .

Methodological Guidance

Q. What experimental design considerations are critical for isotopic tracer studies using this compound?

  • Deuterium purity : Use ≥99.5% D-SO₃F to minimize proton contamination in NMR/kinetic studies.
  • Reaction quenching : Rapidly neutralize post-reaction mixtures with deuterated bases (e.g., NaOD) to preserve isotopic integrity.
  • Control experiments : Compare outcomes with non-deuterated systems to isolate isotopic effects from solvent interactions .

Q. How can computational modeling complement experimental data on this compound reactivity?

Density functional theory (DFT) simulations of proton/deuteron transfer energetics (e.g., ΔG‡ for carbocation rearrangements) validate experimental KIEs. COSMO-RS solvation models predict acid strength and solute behavior in deuterated superacids, aiding in reaction optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.